molecular formula C13H26O2 B15488559 5-Butyl-5-ethyl-2-propyl-1,3-dioxane CAS No. 5421-09-0

5-Butyl-5-ethyl-2-propyl-1,3-dioxane

Cat. No.: B15488559
CAS No.: 5421-09-0
M. Wt: 214.34 g/mol
InChI Key: KEYQZGMKLQBOMX-UHFFFAOYSA-N
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Description

5-Butyl-5-ethyl-2-propyl-1,3-dioxane is a chemical compound belonging to the 1,3-dioxane class, which is recognized for its significant utility in synthetic organic chemistry. While specific studies on this exact compound are limited, the 1,3-dioxane functional group is extensively employed as a protecting group for carbonyl functionalities, particularly in multi-step synthesis schemes for complex molecules such as pharmaceuticals and fragrances . Compounds within this family have also been investigated for their potential applications as key intermediates in the synthesis of HMG-CoA reductase inhibitors and for their use in the development of perfumes and other functional materials . The structure consists of a six-membered ring containing two oxygen atoms, with alkyl substituents at the 2, 5, and 5 positions, which influence its steric and electronic properties. Research Applications and Value The primary research value of 1,3-dioxane derivatives like this compound lies in their role as versatile intermediates. They are commonly used in the protection of aldehydes and ketones, where the 1,3-dioxane ring is formed from a carbonyl and is stable under a variety of reaction conditions, but can be later removed to regenerate the original carbonyl group . This makes them indispensable tools in complex molecule assembly. Furthermore, the specific pattern of alkyl substitutions on the dioxane ring can be engineered to fine-tune the molecule's lipophilicity and stereochemistry, which is crucial for designing compounds with specific physical properties or biological activity profiles. Note on Compound Information It is important to note that the detailed physicochemical data and spectroscopic information for this compound are not fully available in the public domain at this time. The information presented here is extrapolated from the well-documented chemistry of analogous 1,3-dioxane structures . Handling and Usage This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a well-ventilated laboratory setting using appropriate personal protective equipment.

Properties

CAS No.

5421-09-0

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

5-butyl-5-ethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C13H26O2/c1-4-7-9-13(6-3)10-14-12(8-5-2)15-11-13/h12H,4-11H2,1-3H3

InChI Key

KEYQZGMKLQBOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC(OC1)CCC)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s distinct substituent arrangement differentiates it from other 1,3-dioxane derivatives. Key comparisons include:

Compound Substituents Key Properties
5-Butyl-5-ethyl-2-propyl-1,3-dioxane 5-butyl, 5-ethyl, 2-propyl High lipophilicity; potential for asymmetric steric effects due to branched chains
5-Methyl-5-ethyl-1,3-dioxane 5-methyl, 5-ethyl Lower molecular weight; increased solubility in polar solvents
2,2-Diethyl-1,3-dioxane 2,2-diethyl Symmetrical structure; enhanced thermal stability
5-Phenyl-1,3-dioxane 5-phenyl Aromatic interactions; UV absorption properties

The elongated alkyl chains in this compound likely enhance its solubility in nonpolar solvents compared to smaller analogs, making it suitable for hydrophobic reaction environments. However, steric hindrance from the butyl and propyl groups may reduce reactivity in nucleophilic substitutions compared to less-substituted derivatives.

Crystallographic and Computational Analysis

Crystallographic data for such compounds are often refined using SHELX software (e.g., SHELXL for precision in handling sterically crowded structures) .

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